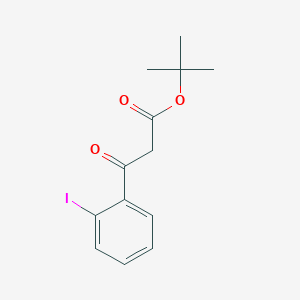![molecular formula C7H6BNO2S B13659691 Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
Benzo[d]isothiazol-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isothiazol-6-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isothiazol-6-ylboronic acid typically involves the borylation of benzo[d]isothiazole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzo[d]isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzo[d]isothiazol-6-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- Benzo[d]thiazol-6-ylboronic acid
- Benzo[b]thiophene-2-boronic acid
- 2-Thiazolylboronic acid
Comparison: Benzo[d]isothiazol-6-ylboronic acid is unique due to its isothiazole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-6-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H |
InChI Key |
OZRNACHSKKLWAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)

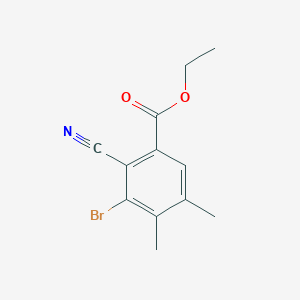
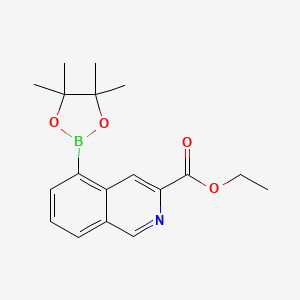
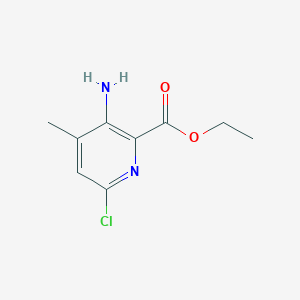
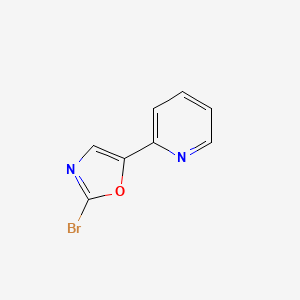
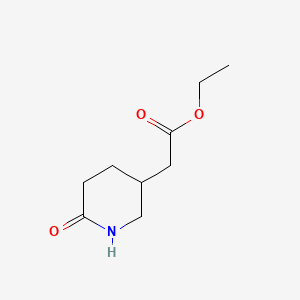

![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)
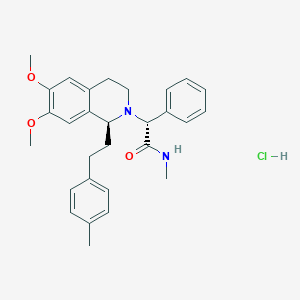
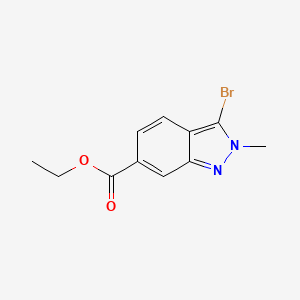

![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
